2,6-Dimethyl-nicotinic acid methyl ester 2,6-Dimethyl-nicotinic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 127067-18-9
VCID: VC20841236
InChI: InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h4-5H,1-3H3
SMILES: CC1=NC(=C(C=C1)C(=O)OC)C
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

2,6-Dimethyl-nicotinic acid methyl ester

CAS No.: 127067-18-9

Cat. No.: VC20841236

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-nicotinic acid methyl ester - 127067-18-9

Specification

CAS No. 127067-18-9
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name methyl 2,6-dimethylpyridine-3-carboxylate
Standard InChI InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h4-5H,1-3H3
Standard InChI Key CCMDYJLHJDTZOK-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)C(=O)OC)C
Canonical SMILES CC1=NC(=C(C=C1)C(=O)OC)C

Introduction

Chemical Identity and Structural Properties

Fundamental Chemical Information

2,6-Dimethyl-nicotinic acid methyl ester is characterized by its molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . The structure consists of a pyridine ring with methyl groups at positions 2 and 6, and a methyl ester group at position 3. This structural arrangement contributes to its chemical behavior and potential applications in organic synthesis and other fields.

The compound's structural arrangement gives it distinct chemical properties that differ from unsubstituted nicotinic acid methyl ester. The methyl groups at positions 2 and 6 create steric effects that influence the reactivity of the pyridine nitrogen and the adjacent carbon atoms. Additionally, these methyl groups affect the electronic distribution within the molecule, potentially altering its reactivity and binding properties compared to other nicotinic acid derivatives.

Chemical Identifiers and Classification

For systematic identification and database referencing, 2,6-Dimethyl-nicotinic acid methyl ester has been assigned various chemical identifiers that are crucial for regulatory compliance, literature searches, and scientific communication.

Table 1: Chemical Identifiers of 2,6-Dimethyl-nicotinic acid methyl ester

Identifier TypeValue
CAS Number127067-18-9
IUPAC Namemethyl 2,6-dimethylpyridine-3-carboxylate
InChIInChI=1S/C9H11NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h4-5H,1-3H3
InChIKeyCCMDYJLHJDTZOK-UHFFFAOYSA-N
SMILESCC1=NC(=C(C=C1)C(=O)OC)C
European Community (EC) Number116-226-9

Source: PubChem Database

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial contexts, which are important for comprehensive literature searches and cross-referencing.

Table 2: Recognized Synonyms of 2,6-Dimethyl-nicotinic acid methyl ester

Synonym
2,6-DIMETHYL-NICOTINIC ACID METHYL ESTER
Methyl 2,6-dimethylnicotinate
Methyl 2,6-dimethylpyridine-3-carboxylate
2,6-Dimethyl-3-pyridinecarboxylic Acid Methyl Ester

Source: PubChem Database

Synthesis Methodologies

Esterification Approach

Though the search results don't provide specific synthesis protocols for 2,6-Dimethyl-nicotinic acid methyl ester, synthetic routes can be inferred from related compounds such as methyl nicotinate. The primary approach would likely involve esterification of 2,6-dimethyl-nicotinic acid with methanol.

Based on the established synthesis of methyl nicotinate, the reaction would proceed as follows:

2,6-dimethyl-nicotinic acid + methanol → 2,6-Dimethyl-nicotinic acid methyl ester + water

This esterification typically requires:

  • Acid catalysts such as sulfuric acid or p-toluene sulfonic acid

  • Elevated temperatures (reflux conditions)

  • Reaction times of several hours (comparable to the 13-hour protocol described for methyl nicotinate)

  • Potential use of vacuum conditions to shift equilibrium toward product formation

Purification Protocols

Post-synthesis purification would likely involve several critical steps:

  • Column chromatography using optimized solvent systems (potentially petroleum ether/ethyl acetate mixtures as utilized for similar compounds)

  • Purity verification through thin-layer chromatography (TLC)

  • Characterization through spectroscopic techniques including NMR spectroscopy and mass spectrometry

The purification process must be carefully controlled to ensure high product purity, which is essential for both research applications and potential commercial use.

Chemical Reactivity Profile

Reactive Functional Groups

The molecule contains several reactive functional groups that determine its chemical behavior:

  • Pyridine ring: The heterocyclic nitrogen-containing aromatic system

  • Methyl ester group: The carboxylic acid derivative at position 3

  • Methyl substituents: Alkyl groups at positions 2 and 6

Predicted Reaction Pathways

Based on its structure, 2,6-Dimethyl-nicotinic acid methyl ester can participate in several reaction types:

Table 3: Predicted Reaction Pathways for 2,6-Dimethyl-nicotinic acid methyl ester

Reaction TypeDescriptionPotential Conditions
Ester HydrolysisConversion to the corresponding carboxylic acidAcidic or basic aqueous conditions
TransesterificationExchange of the methyl group with other alcoholsCatalytic conditions with different alcohols
ReductionConversion of the ester to primary alcoholNaBH4, LiAlH4, or similar reducing agents
Nucleophilic SubstitutionReactions at the pyridine nitrogenVarious electrophiles
Electrophilic Aromatic SubstitutionLimited due to pyridine deactivationHarsh conditions may be required

These reactions provide pathways for derivatization and functional group transformation, expanding the compound's utility in synthetic chemistry.

Analytical Characterization

Chromatographic Analysis

For separation and purity assessment, the following chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC): Using reversed-phase columns with appropriate mobile phases

  • Gas Chromatography (GC): For volatile derivatives or silylated forms

  • Thin-Layer Chromatography (TLC): For rapid analysis and reaction monitoring

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: Vulcanchem product information

Precautionary StatementDescription
P264Wash hands thoroughly after handling
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water

Source: Vulcanchem product information

Additional standard laboratory safety practices should be observed when working with this compound, including use of fume hoods, proper disposal procedures, and storage in tightly sealed containers away from incompatible materials.

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